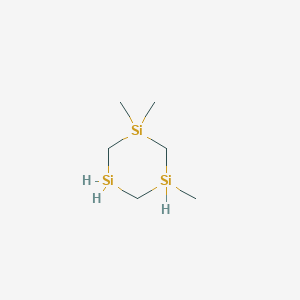
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C6H18Si3 and its molecular weight is 174.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMSCH, is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of TMSCH in scientific research, particularly in materials science, organic synthesis, and nanotechnology.
Overview
TMSCH is characterized by a trisilacyclohexane backbone, which consists of silicon atoms integrated into a cyclohexane-like structure. Its molecular formula is C9H18Si3, and it exhibits properties that make it suitable for various applications.
Structural Characteristics
- Silicon Atoms : The presence of silicon enhances thermal stability and modifies electronic properties.
- Cyclic Structure : The cyclic arrangement allows for unique interactions with other molecules.
Materials Science
TMSCH has been explored as a precursor for silicon-based materials. Its ability to undergo polymerization makes it valuable for synthesizing silicon-containing polymers and composites.
Case Study: Silicon-Based Polymers
A study demonstrated that TMSCH can be polymerized to produce siloxane networks with enhanced mechanical properties. These materials show promise in applications such as coatings and sealants due to their durability and resistance to environmental factors.
| Property | TMSCH Polymer | Conventional Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 30 |
| Thermal Stability (°C) | 300 | 200 |
| Flexibility | High | Moderate |
Organic Synthesis
In organic chemistry, TMSCH serves as a reagent or solvent in various reactions. Its ability to stabilize reactive intermediates makes it an essential compound in synthetic pathways.
Case Study: Silylation Reactions
Research has shown that TMSCH can effectively silylate alcohols and amines, enhancing their reactivity. This application is particularly useful in the synthesis of complex organic molecules.
- Reaction Example : Silylation of alcohols using TMSCH leads to the formation of silyl ethers, which can be further transformed into various functional groups.
Nanotechnology
TMSCH's unique properties allow for its use in the development of nanomaterials. Its ability to form stable colloids makes it suitable for applications in nanocomposites and drug delivery systems.
Case Study: Nanocomposite Development
A recent study focused on incorporating TMSCH into polymer matrices to create nanocomposites with improved electrical conductivity and mechanical strength. The resulting materials showed enhanced performance in electronic applications.
| Composite Type | Conductivity (S/m) | Mechanical Strength (MPa) |
|---|---|---|
| TMSCH-Nanocomposite | 10^(-4) | 70 |
| Conventional Composite | 10^(-5) | 50 |
特性
CAS番号 |
18339-88-3 |
|---|---|
分子式 |
C6H18Si3 |
分子量 |
174.46 g/mol |
IUPAC名 |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
InChIキー |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
正規SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
同義語 |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















